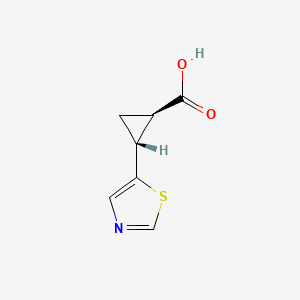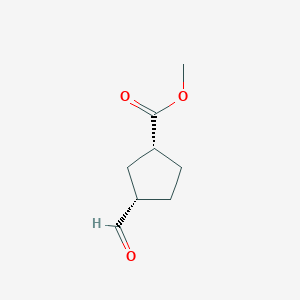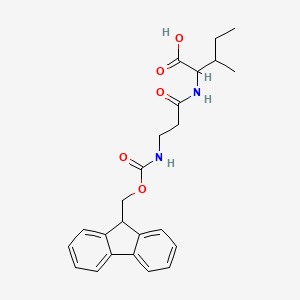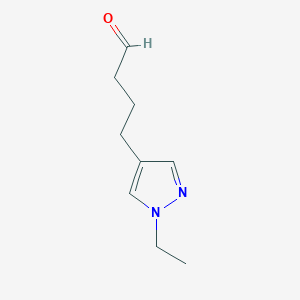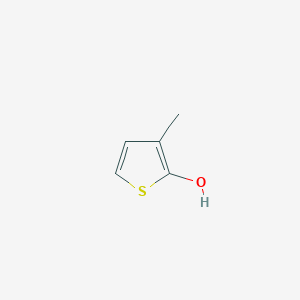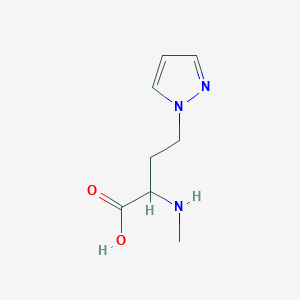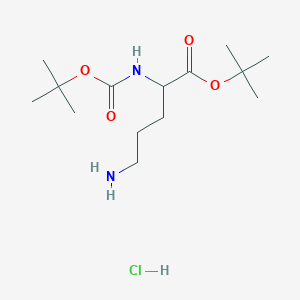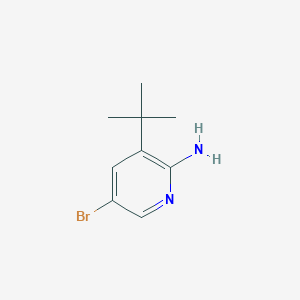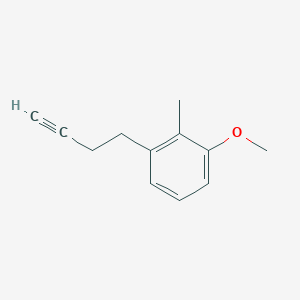
1-(But-3-yn-1-yl)-3-methoxy-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(But-3-yn-1-yl)-3-methoxy-2-methylbenzene is an organic compound with a unique structure that includes a benzene ring substituted with a but-3-yn-1-yl group, a methoxy group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-3-yn-1-yl)-3-methoxy-2-methylbenzene typically involves the alkylation of a substituted benzene ring. One common method is the reaction of 3-methoxy-2-methylbenzene with but-3-yn-1-yl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(But-3-yn-1-yl)-3-methoxy-2-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the alkyne group to an alkane.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of halogenated derivatives of the benzene ring.
Applications De Recherche Scientifique
1-(But-3-yn-1-yl)-3-methoxy-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(But-3-yn-1-yl)-3-methoxy-2-methylbenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(But-3-yn-1-yl)-3-methoxybenzene: Lacks the methyl group on the benzene ring.
1-(But-3-yn-1-yl)-2-methoxy-4-methylbenzene: Has a different substitution pattern on the benzene ring.
1-(But-3-yn-1-yl)-4-methoxy-2-methylbenzene: Another isomer with different positions of the substituents.
Uniqueness
1-(But-3-yn-1-yl)-3-methoxy-2-methylbenzene is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of the but-3-yn-1-yl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C12H14O |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
1-but-3-ynyl-3-methoxy-2-methylbenzene |
InChI |
InChI=1S/C12H14O/c1-4-5-7-11-8-6-9-12(13-3)10(11)2/h1,6,8-9H,5,7H2,2-3H3 |
Clé InChI |
DSUNKHROPGZYHT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1OC)CCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


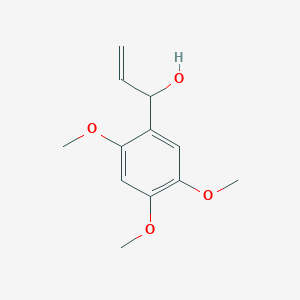
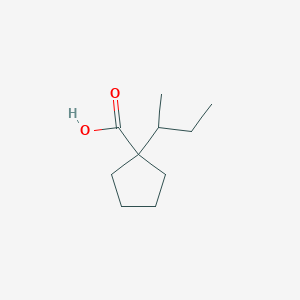
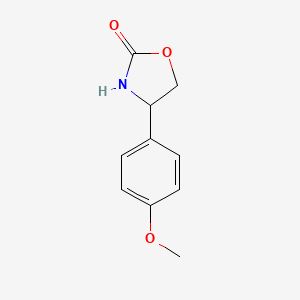

![3-Benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13617277.png)
